Diclazuril-d4
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Overview
Description
Diclazuril-d4: is a deuterium-labeled derivative of Diclazuril, a benzeneacetonitrile compound. Diclazuril is a potent and orally active anticoccidial agent used primarily in veterinary medicine to treat and prevent coccidiosis, a parasitic disease affecting the intestinal tracts of animals, particularly poultry . The deuterium labeling in this compound makes it useful in scientific research, particularly in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Diclazuril-d4 involves several steps, starting with 2,6-dichloro-4-nitroaniline as the raw material. The process includes Sandmeyer reaction, affine replacement, reduction, diazotization, and two-step condensation reactions . The key steps are as follows:
Sandmeyer Reaction: Conversion of 2,6-dichloro-4-nitroaniline to 3,4,5-trichloronitrobenzene.
Affine Replacement and Reduction: Replacement of nitro groups and reduction to form intermediates.
Diazotization and Condensation: Formation of diazonium salts and subsequent condensation to form the final product.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves continuous operation for nitroreduction, diazotization, and condensation reactions, achieving a product purity of 99.5% . The use of one-pot processes and efficient extraction methods enhances the overall efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: Diclazuril-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized metabolites.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions:
Oxidation: Performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Conducted under basic conditions with reagents like sodium hydroxide.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which are often analyzed using techniques like liquid chromatography-tandem mass spectrometry .
Scientific Research Applications
Diclazuril-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic pathways.
Biology: Studied for its effects on parasitic organisms and host immune responses.
Medicine: Investigated for its potential in treating parasitic infections in animals.
Industry: Utilized in the development of new anticoccidial agents and veterinary pharmaceuticals
Mechanism of Action
Diclazuril-d4 exerts its effects by inhibiting the development of coccidian parasites, particularly Eimeria species. The compound interferes with the parasite’s ability to reproduce and develop within the host’s intestinal cells. The exact molecular targets and pathways involved include disruption of the parasite’s mitochondrial function and inhibition of nucleic acid synthesis .
Comparison with Similar Compounds
Toltrazuril: Another triazine-based anticoccidial agent with a similar mechanism of action.
Nicarbazin: A combination of 4,4’-dinitrocarbanilide and 2-hydroxy-4,6-dimethylpyrimidine, used as a coccidiostat.
Uniqueness: Diclazuril-d4 is unique due to its deuterium labeling, which enhances its utility in research applications. Compared to Toltrazuril and Nicarbazin, this compound offers more precise tracking in metabolic studies and has a distinct pharmacokinetic profile .
Properties
Molecular Formula |
C17H9Cl3N4O2 |
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Molecular Weight |
411.7 g/mol |
IUPAC Name |
2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/i1D,2D,3D,4D |
InChI Key |
ZSZFUDFOPOMEET-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |
Origin of Product |
United States |
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